Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate
Overview
Description
Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group and a trimethoxyphenyl group, making it a versatile molecule in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s suggested that the tmp group plays a critical role in fitting into the binding sites of certain proteins, influencing their function .
Biochemical Pathways
It’s suggested that the compound may influence the endoplasmic reticulum (er) stress pathway, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The compound’s logp value, which can influence its bioavailability, is reported to be 295110 .
Result of Action
The compound has been associated with neuroprotective and anti-inflammatory properties . It has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of a suitable catalyst. This multi-component reaction yields the desired product through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, including anti-cancer properties by inhibiting tubulin polymerization.
Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.
Uniqueness: Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate stands out due to its specific substitution pattern on the aromatic ring, which enhances its biological activity and selectivity. The presence of the trimethoxyphenyl group is crucial for its interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-5-23-17(19)11-6-7-18-13(8-11)12-9-14(20-2)16(22-4)15(10-12)21-3/h6-10H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFJQRIDOLQYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583116 | |
Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427885-83-4 | |
Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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